molecular formula C26H26N4O3S2 B2636502 N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpiperidine-4-carboxamide CAS No. 922464-39-9

N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2636502
CAS No.: 922464-39-9
M. Wt: 506.64
InChI Key: JXVMLGOYFWCFMV-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H26N4O3S2 and its molecular weight is 506.64. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Properties

  • Variability in Chemistry : The chemistry and properties of benzothiazole and pyridine derivatives, like the one mentioned, have been extensively reviewed, highlighting their preparation, properties, and potential applications. These compounds exhibit a wide range of properties, including spectroscopic, magnetic, biological, and electrochemical activities, suggesting potential interest in further investigation of unknown analogues (Boča, Jameson, Linert, 2011).

Medicinal Chemistry

  • Potential CNS Acting Drugs : Heterocycles with nitrogen, sulphur, and oxygen, similar to the compound , form a large class of organic compounds with potential CNS effects. These compounds are part of a search for novel CNS acting drugs, indicating the broad therapeutic potential of such chemical structures (Saganuwan, 2017).

  • Antioxidant and Anti-inflammatory Agents : Research focused on benzofused thiazole analogues, similar to the compound of interest, has aimed at developing alternative antioxidant and anti-inflammatory agents. The synthesized derivatives have shown promising in vitro antioxidant and anti-inflammatory activities, underscoring the therapeutic potential of such structures (Raut et al., 2020).

Drug Development and Biological Activities

  • Heterocyclic N-oxide Derivatives : Heterocyclic N-oxide derivatives, related to the structural motif of the compound , have shown significant potential in organic synthesis, catalysis, and medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. These findings highlight the versatility and importance of such compounds in advancing chemistry and drug development (Li et al., 2019).

Optoelectronic Materials

  • Quinazolines and Pyrimidines for Optoelectronic Materials : Compounds containing quinazoline and pyrimidine rings, which share structural similarities with the compound of interest, have been investigated for their applications in optoelectronic materials. These compounds are valued for their luminescent properties and potential in creating novel optoelectronic materials, highlighting the intersection of organic chemistry and material science (Lipunova et al., 2018).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S2/c1-19-8-10-22(11-9-19)35(32,33)29-15-12-21(13-16-29)25(31)30(18-20-5-4-14-27-17-20)26-28-23-6-2-3-7-24(23)34-26/h2-11,14,17,21H,12-13,15-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVMLGOYFWCFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N(CC3=CN=CC=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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